molecular formula C2H4N2O4 B1361779 1,1-Dinitroethane CAS No. 600-40-8

1,1-Dinitroethane

Cat. No.: B1361779
CAS No.: 600-40-8
M. Wt: 120.06 g/mol
InChI Key: LKKHEZBRRGJBGH-UHFFFAOYSA-N
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Description

1,1-Dinitroethane is an organic compound with the molecular formula C₂H₄N₂O₄. It is a nitroalkane, characterized by the presence of two nitro groups (-NO₂) attached to the same carbon atom. This compound is known for its explosive properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dinitroethane can be synthesized through the nitration of ethane using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is produced by the nitration of ethane in a continuous flow reactor. The process involves the careful control of temperature and pressure to ensure high yield and purity of the product. The reaction mixture is then neutralized and purified through distillation.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dinitroethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroacetic acid.

    Reduction: Reduction of this compound can yield 1,1-diaminoethane.

    Substitution: It can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitroacetic acid.

    Reduction: 1,1-Diaminoethane.

    Substitution: Various substituted ethane derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dinitroethane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nitro compounds and as a reagent in organic synthesis.

    Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the manufacture of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of 1,1-Dinitroethane involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to oxidative stress and potential cellular damage. The pathways involved include the generation of reactive oxygen species and the subsequent activation of stress response pathways.

Comparison with Similar Compounds

    1,1,1-Trinitroethane: Contains an additional nitro group, making it more explosive.

    1,2-Dinitroethane: The nitro groups are attached to different carbon atoms, leading to different chemical properties.

    Nitroethane: Contains only one nitro group, making it less reactive compared to 1,1-Dinitroethane.

Uniqueness: this compound is unique due to the presence of two nitro groups on the same carbon atom, which significantly influences its reactivity and stability. This structural feature makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,1-dinitroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O4/c1-2(3(5)6)4(7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKHEZBRRGJBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208704
Record name Ethane, 1,1-dinitro-
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Molecular Weight

120.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

600-40-8
Record name 1,1-Dinitroethane
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Record name 1,1-Dinitroethane
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Record name 1,1-DINITROETHANE
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Record name Ethane, 1,1-dinitro-
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Record name 1,1-DINITROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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